molecular formula C13H20N2O4 B2501922 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide CAS No. 2034316-41-9

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide

Cat. No.: B2501922
CAS No.: 2034316-41-9
M. Wt: 268.313
InChI Key: TXZXXBOLOMRMDL-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide is a synthetic organic compound Its structure includes a pyridine ring substituted with a carboxamide group, and it features methoxyethoxy and methoxypropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the carboxamide group: This can be achieved by reacting the pyridine derivative with an appropriate amine under amide bond-forming conditions.

    Substitution with methoxyethoxy and methoxypropan-2-yl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding alkyl halides or alcohols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyridine ring or the side chains.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, alcohols, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)pyridine-4-carboxamide: Lacks the methoxypropan-2-yl group.

    N-(1-methoxypropan-2-yl)pyridine-4-carboxamide: Lacks the methoxyethoxy group.

    Pyridine-4-carboxamide: The simplest form, lacking both methoxyethoxy and methoxypropan-2-yl groups.

Uniqueness

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide is unique due to the presence of both methoxyethoxy and methoxypropan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-10(9-18-3)15-13(16)11-4-5-14-12(8-11)19-7-6-17-2/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXXBOLOMRMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=NC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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